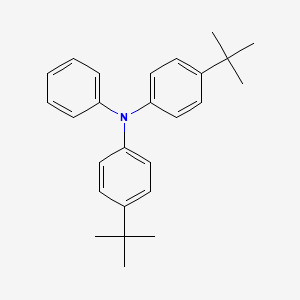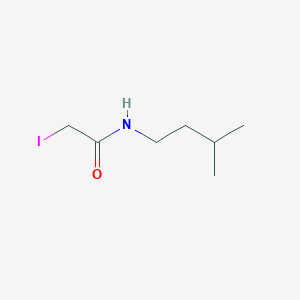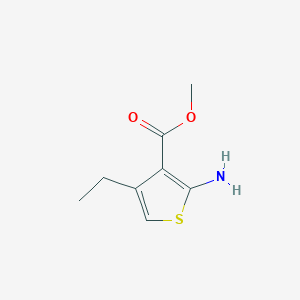![molecular formula C13H17NO B13990250 Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- CAS No. 28487-17-4](/img/structure/B13990250.png)
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is an organic compound with the molecular formula C13H17NO. It consists of a cyclohexanone ring substituted with a 2-(4-pyridinyl)ethyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine, making it useful in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-(4-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the pyridine ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . Additionally, the compound may affect cellular signaling pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
2-(4-Pyridinyl)ethylamine: A compound with a similar structure but lacking the cyclohexanone moiety.
Uniqueness
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is unique due to its combination of cyclohexanone and pyridine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
28487-17-4 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(2-pyridin-4-ylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c15-13-4-2-1-3-12(13)6-5-11-7-9-14-10-8-11/h7-10,12H,1-6H2 |
Clé InChI |
ZFJZMLITADDWGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)









